1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
Overview
Description
“1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide” is a chemical compound with the molecular formula C9H9ClN2O3S . It has a molecular weight of 260.70 . This compound is offered by some chemical suppliers for research use .
Molecular Structure Analysis
The molecular structure of “1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide” consists of a chloro-nitrophenyl group linked to a dimethylformamide group via a sulfanyl (thiol) bridge .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide” are not well-documented. It has a molecular weight of 260.70 and a molecular formula of C9H9ClN2O3S .
Scientific Research Applications
Electrochemical Properties
Research on compounds with similar structures to 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide demonstrates their interesting electrochemical properties. For instance, studies on the electrochemical reduction of p-nitrophenyl methyl sulfone showed that electrogenerated radical anions of these compounds, due to their electron-withdrawing nitro and cyano substituents, undergo unexpected reactions rather than classic carbon-sulfur bond cleavage (Pilard et al., 2001).
Polarographic Behavior
Polarographic analysis of compounds like 5-nitrophenyl-2-furfurals and their derivatives in dimethylformamide has been conducted. These studies have provided insights into the reduction processes of the nitro group in these compounds, with half-wave potentials being considerably more negative than those of similar nitrobenzaldehydes (Stradyn' et al., 1969).
Synthesis and Electrochromic Properties
N-Nitrophenylchitosan derivatives, synthesized from reactions involving dimethylformamide, exhibited notable changes in color upon electroreduction. These derivatives highlight the potential for creating materials with electrochromic properties (Ohnishi et al., 1990).
Structural Investigations
Studies have been conducted on similar compounds, such as S,S-dimethyl-N-(m-nitrophenyl)sulphimide, focusing on their crystal structures. Such research helps in understanding the solid-state conformations and chemical properties of these compounds (Cameron et al., 1981).
Complex Formation in Solvents
Research on the formation of chloro complexes of various metals in dimethyl sulphoxide and N,N-dimethylformamide provides insights into the coordination structures and complexation processes in these solvents (Suzuki et al., 1990).
Synthesis of Antimicrobial Agents
Compounds synthesized using N,N-dimethylformamide have been studied for their antimicrobial properties. For example, thiazolidin-4-ones, synthesized through a one-pot, three-component process, showed broad spectrum activity against various bacterial and fungal strains (Pansare et al., 2014).
Cyclization Reactions
The sulfonyl group-containing heterocyclic compound 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone was prepared from a similar sulfide compound, demonstrating the potential for novel cyclization reactions and the synthesis of new heterocyclic compounds (Fan et al., 1998).
properties
IUPAC Name |
S-(2-chloro-5-nitrophenyl) N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-11(2)9(13)16-8-5-6(12(14)15)3-4-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHAQCTZCITUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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